TRIMETHYLSILOXYTRICHLOROSILANE
Description
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Structure
3D Structure
Properties
IUPAC Name |
trichloro(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9Cl3OSi2/c1-8(2,3)7-9(4,5)6/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBCSHOMEDPNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl3OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550878 | |
| Record name | 1,1,1-Trichloro-3,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2750-45-0 | |
| Record name | 1,1,1-Trichloro-3,3,3-trimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2750-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-3,3,3-trimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsiloxytrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies of Trimethylsiloxytrichlorosilane
Established Synthetic Routes to TRIMETHYLSILOXYTRICHLOROSILANE
Established industrial production methods for this compound and related compounds rely on two main strategies: the reaction of a chlorosilane with a silanol (B1196071) and the equilibration reaction between a chlorosilane and a disiloxane (B77578).
One primary route involves the reaction of silicon tetrachloride with trimethylsilanol. lookchem.com In this process, a base such as triethylamine (B128534) or pyridine (B92270) is often employed to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, which helps to drive the reaction to completion and prevent unwanted side reactions.
Another significant established method is the redistribution or equilibration reaction. This process involves reacting a trichlorosilane (B8805176), such as methyltrichlorosilane, with a disiloxane, most commonly hexamethyldisiloxane. google.com This reaction cleaves the Si-O-Si bond in the disiloxane and forms new siloxane linkages. While some patents describe the synthesis of similar branched siloxanes like methyltris(trimethylsiloxy)silane (B101978) using this method, the underlying principle of reacting a chlorosilane with a disiloxane is a fundamental and established route in siloxane chemistry. google.com
Novel Approaches in this compound Synthesis
Advancements in the synthesis of this compound are characterized by the development of highly selective and efficient catalytic systems. These novel approaches offer significant improvements over older, less controlled methods, such as simple co-hydrolysis of chlorosilane mixtures, by providing higher yields, greater product purity, and milder reaction conditions. The introduction of specific catalysts allows for the targeted cleavage and formation of siloxane bonds, minimizing the production of undesirable oligomers and polymers. These modern catalytic routes represent a significant step forward in the precise engineering of organosilicon molecules.
Catalytic Systems in the Synthesis of this compound
The use of catalysts is critical for the efficient and selective synthesis of this compound. Different catalytic systems have been developed to facilitate the reaction between chlorosilanes and silanol or disiloxane precursors.
A notable industrial catalytic process uses ferric chloride (FeCl₃) for the reaction between silicon tetrachloride and trimethylsilanol. This method allows the reaction to proceed under controlled conditions to produce the desired compound along with other chlorosilanes, which are then separated.
Another highly effective catalytic system involves the use of linear phosphonitrilic chloride (LPNC) for the reaction of a trichlorosilane with hexamethyldisiloxane. google.com Patents have detailed the use of LPNC catalysts to produce branched siloxanes with high selectivity and yield. google.com The catalyst's effectiveness is demonstrated by comparative examples where, in the absence of the LPNC catalyst, the reaction shows no significant product formation under similar conditions. google.com
Strong acids are also utilized in related siloxane syntheses. For instance, trifluoromethanesulfonic acid has been used as a catalyst for the co-hydrolysis of silicon tetrachloride and trimethylchlorosilane to produce tetrakis(trimethylsiloxy)silane, showcasing the role of acid catalysis in forming complex siloxane structures. chemicalbook.com
| Catalyst | Reactants | Key Reaction Conditions | Outcome | Reference |
|---|---|---|---|---|
| Ferric Chloride (FeCl₃) | Silicon Tetrachloride, Trimethylsilanol | Temperature: Ambient to 55°C; Pressure: Atmospheric or slightly elevated (1–10 bar) | Allows for efficient production with high purity and yield. | |
| Linear Phosphonitrilic Chloride (LPNC) | Methyltrichlorosilane, Hexamethyldisiloxane | Temperature: 15°C to 30°C; Reaction Time: 1-6 hours | Effectively prepares low molecular weight branched siloxanes in high yields. | google.com |
| Trifluoromethanesulfonic Acid | Silicon Tetrachloride, Trimethylchlorosilane, Water | Temperature: -10°C to 70°C; Reaction Time: 7 hours | Achieves high yield (98.4%) for related tetrakis(trimethylsiloxy)silane. | chemicalbook.com |
Optimization of Reaction Conditions for this compound Production
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and by-product formation. Key parameters that are frequently adjusted include molar ratio of reactants, temperature, and catalyst concentration.
Molar Ratio: In the LPNC-catalyzed reaction of trichlorosilane with disiloxane, the molar ratio is a critical factor. A ratio between 1:1 and 1:9 (trichlorosilane:disiloxane) is preferred, with an excess of the disiloxane recommended to increase the formation of the desired low molecular weight product. google.com A molar ratio of 1:4.5 is cited as most preferable for selectively synthesizing the target siloxane. google.com
Temperature: The reaction temperature must be carefully controlled. For the FeCl₃-catalyzed process, a range of ambient temperature to 55°C is noted. In the LPNC-catalyzed synthesis, the temperature is preferably maintained between 0°C and 100°C, with a more specific range of 15°C to 30°C being ideal to ensure a reasonable reaction rate without promoting side reactions. google.com
Catalyst Concentration: The amount of catalyst is optimized to be effective without being wasteful. For the LPNC catalyst, a concentration of 0.01% to 1% by weight based on the total reactants is suggested, with a more preferred range of 0.05% to 0.2%. google.com
Reaction Time: The duration of the reaction is balanced with temperature. For the LPNC process at its optimal temperature of 15-30°C, the reaction time is typically between 1 and 6 hours. google.com
| Parameter | Optimized Range/Value | Catalytic System | Rationale/Effect | Reference |
|---|---|---|---|---|
| Molar Ratio (Trichlorosilane:Disiloxane) | 1:1 to 1:9 (Preferred), 1:4.5 (Most Preferred) | LPNC | Excess disiloxane increases yield of desired product and suppresses by-products. | google.com |
| Temperature | 15°C - 30°C | LPNC | Balances reaction rate; avoids low rates at <0°C and side reactions at higher temperatures. | google.com |
| Temperature | Ambient - 55°C | Ferric Chloride (FeCl₃) | Controlled to prevent loss of volatile components. | |
| Catalyst Loading (% weight) | 0.05% - 0.2% | LPNC | Sufficient for catalysis without unnecessary cost or removal burden. | google.com |
| Reaction Time | 1 - 6 hours | LPNC | Sufficient time for completion at the optimal temperature range. | google.com |
Reactivity and Mechanistic Studies of Trimethylsiloxytrichlorosilane
Reactions of TRIMETHYLSILOXYTRICHLOROSILANE with Protic Substrates
The reactivity of this compound is dominated by the susceptibility of the Si-Cl bonds to nucleophilic attack by protic substrates such as alcohols, amines, and water. These reactions proceed via a nucleophilic substitution mechanism, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds and the liberation of hydrogen chloride.
The reaction of this compound with alcohols results in the formation of alkoxysilanes. This reaction proceeds readily, often at room temperature, and is driven by the formation of the strong Si-O bond and the release of HCl. The general reaction can be represented as:
(CH₃)₃SiO-SiCl₃ + 3 R-OH → (CH₃)₃SiO-Si(OR)₃ + 3 HCl
The mechanism involves the nucleophilic attack of the alcohol oxygen on the electrophilic silicon atom, followed by the elimination of a chloride ion. This process can occur stepwise, with the sequential replacement of the chlorine atoms. The reaction rate is influenced by the steric bulk of the alcohol and the reaction conditions. For instance, the reaction with primary alcohols is generally faster than with more sterically hindered secondary or tertiary alcohols. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct and drive the reaction to completion.
A similar reaction occurs with other acyl chlorides and alcohols, following a nucleophilic addition-elimination mechanism. chemguide.co.uk The alcohol's oxygen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form an ester.
This compound reacts with primary and secondary amines to yield aminosilanes. This reaction is analogous to the formation of alkoxysilanes and involves the nucleophilic attack of the amine nitrogen on the silicon atom. The general reaction is as follows:
(CH₃)₃SiO-SiCl₃ + 6 R₂NH → (CH₃)₃SiO-Si(NR₂)₃ + 3 R₂NH₂⁺Cl⁻
An excess of the amine is often used to act as a scavenger for the hydrogen chloride produced. chemguide.co.uk The reaction mechanism is a nucleophilic addition-elimination process. chemguide.co.ukchemistrysteps.com The amine's lone pair of electrons attacks the silicon atom, forming a pentacoordinate intermediate. This intermediate then eliminates a chloride ion to form the aminosilane. This reaction is highly exothermic and often requires cooling to control the reaction rate. The reactivity of amines follows the general trend of their nucleophilicity, with primary amines reacting more readily than secondary amines due to less steric hindrance.
The hydrolysis of this compound with water leads to the formation of silanols, which are compounds containing Si-OH groups. wikipedia.orgchemeurope.com The reaction is vigorous and results in the replacement of all three chlorine atoms with hydroxyl groups:
(CH₃)₃SiO-SiCl₃ + 3 H₂O → (CH₃)₃SiO-Si(OH)₃ + 3 HCl
These resulting silanols are often unstable and tend to undergo self-condensation reactions to form siloxane polymers, especially in the presence of acid or base catalysts. chemeurope.com The initial step is the nucleophilic attack of a water molecule on the silicon atom. The intermediate then loses a chloride ion to form a silanol (B1196071). This process repeats until all chlorine atoms are substituted. The released HCl can catalyze the subsequent condensation of the silanol groups. wikipedia.org
| Protic Substrate | Product Class | General Reaction |
| Alcohols (R-OH) | Alkoxysilanes | (CH₃)₃SiO-SiCl₃ + 3 R-OH → (CH₃)₃SiO-Si(OR)₃ + 3 HCl |
| Amines (R₂NH) | Aminosilanes | (CH₃)₃SiO-SiCl₃ + 6 R₂NH → (CH₃)₃SiO-Si(NR₂)₃ + 3 R₂NH₂⁺Cl⁻ |
| Water (H₂O) | Silanols | (CH₃)₃SiO-SiCl₃ + 3 H₂O → (CH₃)₃SiO-Si(OH)₃ + 3 HCl |
Formation of Aminosilanes
This compound as a Water Scavenger in Organic Reactions
In many organic reactions, the presence of water can be detrimental, leading to side reactions or decreased yields. This compound can act as an effective water scavenger due to its high reactivity towards water. afinitica.com When added to a reaction mixture, it rapidly reacts with any trace amounts of water to form the corresponding silanol, which can then further react or be removed. afinitica.comresearchgate.net The formation of the strong Si-O bond and the volatile HCl byproduct drives this scavenging process. afinitica.com
This application is particularly useful in condensation reactions where water is a byproduct, such as in the formation of imines, enamines, and in certain esterifications. afinitica.comlibretexts.org By removing water from the equilibrium, the use of this compound can significantly improve the yield of the desired product. The effectiveness of silyl (B83357) halides as water scavengers is well-documented, with the reactivity order generally being Si-I > Si-Br > Si-Cl > Si-F. afinitica.com
Covalent Attachment Mechanisms of this compound to Inorganic Surfaces
The reactivity of this compound with hydroxyl groups makes it a valuable reagent for the surface modification of inorganic materials that possess surface hydroxyl groups, such as silica (B1680970), alumina, and titania. scribd.commdpi.comnumberanalytics.comnumberanalytics.comscielo.org.mx The covalent attachment proceeds through the reaction of the Si-Cl bonds with the surface -OH groups, forming stable Si-O-Surface linkages. researchgate.net
The mechanism involves the following steps:
Physisorption: The this compound molecule initially adsorbs onto the inorganic surface.
Reaction with Surface Hydroxyls: A surface hydroxyl group acts as a nucleophile, attacking one of the silicon atoms of the silane (B1218182). This leads to the formation of a covalent Si-O-Surface bond and the elimination of HCl.
Further Reaction and Cross-linking: The remaining Si-Cl bonds can react with adjacent surface hydroxyl groups or with adsorbed water molecules to form silanols. These silanols can then condense with other surface hydroxyls or with each other, leading to a cross-linked polysiloxane layer on the surface.
This surface modification can be used to alter the properties of the inorganic material, for example, to render a hydrophilic surface hydrophobic. google.com The density and uniformity of the resulting coating depend on the reaction conditions, such as temperature, reaction time, and the concentration of the silane.
| Surface Modification Step | Description |
| Physisorption | Initial physical adsorption of this compound onto the inorganic surface. |
| Covalent Bonding | Nucleophilic attack by surface hydroxyl groups on the silicon atom, forming Si-O-Surface bonds and eliminating HCl. |
| Cross-linking | Reaction of remaining Si-Cl groups with other surface hydroxyls or adsorbed water, followed by condensation to form a stable, cross-linked layer. |
Investigation of Reaction Pathways and Intermediates
The study of reaction mechanisms involving this compound often involves identifying and characterizing transient intermediates. libretexts.orgwikipedia.orgtaylorandfrancis.comtaylorandfrancis.com In reactions with protic substrates, the primary intermediates are partially substituted silanes, such as (CH₃)₃SiO-SiCl₂(OR) and (CH₃)₃SiO-SiCl(OR)₂ in the case of alcoholysis. These intermediates are typically highly reactive and difficult to isolate.
The investigation of these pathways and intermediates can be carried out using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These methods can provide insights into the structure and concentration of species present in the reaction mixture at different times, allowing for the elucidation of the reaction mechanism. For complex reactions, computational modeling is also employed to predict reaction pathways and the energies of intermediates and transition states.
Advanced Applications and Functionalization of Trimethylsiloxytrichlorosilane
Surface Modification and Engineering through TRIMETHYLSILOXYTRICHLOROSILANE
This compound serves as a critical agent in the chemical modification and engineering of surfaces, imparting unique and desirable properties to a variety of materials. Its trifunctional chloro-silyl group allows for strong covalent bonding to hydroxyl-terminated surfaces, while the trimethylsiloxy group presents a low-energy, non-polar interface to the external environment. This dual functionality is harnessed in numerous advanced applications, from creating water-repellent surfaces to enabling sophisticated cooling technologies and forming highly organized molecular layers.
Elaboration of Hydrophobic and Superhydrophobic Surfaces
The creation of hydrophobic and superhydrophobic surfaces is a significant area of materials science, driven by the demand for self-cleaning, anti-fouling, and moisture-resistant coatings. harrickplasma.comonyxcoating.com Hydrophobicity is characterized by the tendency of a surface to repel water, quantified by the water contact angle (WCA). onyxcoating.com A surface is considered hydrophobic if the WCA is greater than 90°, and superhydrophobic for angles exceeding 150°. harrickplasma.comencyclopedia.pub this compound is instrumental in achieving these properties.
When applied to a surface bearing hydroxyl (-OH) groups, such as glass, silica (B1680970), or various metal oxides, the trichlorosilyl (B107488) group of this compound reacts readily to form robust siloxane (Si-O-Si) bonds with the substrate. scribd.commpg.de This reaction anchors the molecule to the surface, leaving the trimethylsilyl (B98337) groups oriented outwards. These methyl groups create a low surface energy layer that minimizes contact with water, leading to a hydrophobic character. onyxcoating.com
To achieve superhydrophobicity, a combination of low surface energy chemistry and specific surface topography is required. harrickplasma.commdpi.com This principle is often referred to as the "Lotus Effect," inspired by the self-cleaning properties of the lotus (B1177795) leaf, which features micro- and nanoscale wax-covered projections. onyxcoating.comencyclopedia.pub By first creating a roughened surface at the micro or nanoscale, the application of this compound can generate a superhydrophobic surface. justia.com The roughness traps air pockets between the surface and water droplets, further minimizing the contact area and allowing droplets to roll off easily, carrying contaminants with them. harrickplasma.com
Key Factors for Achieving Hydrophobicity:
| Factor | Description | Relevance of this compound |
| Surface Chemistry | The intrinsic chemical nature of the outermost surface layer. | The trimethylsilyl groups provide a low-energy, non-polar surface that repels water. onyxcoating.com |
| Surface Roughness | The topography of the surface at the micro- and nanoscale. | When combined with a roughened substrate, it helps create the composite air-water interface necessary for superhydrophobicity. harrickplasma.comjustia.com |
| Contact Angle | The angle a liquid droplet makes with the surface. | Surfaces treated with this silane (B1218182) exhibit significantly increased water contact angles. gelest.com |
Integration within Ceramic Systems for Evaporative Cooling Applications
Evaporative cooling is an energy-efficient technology that utilizes the phase change of water to cool the surrounding air. justia.com3dwasp.commdpi.com Porous ceramic materials are often employed in these systems due to their ability to absorb and hold water. mdpi.comsqu.edu.om A critical challenge in advanced evaporative coolers, particularly indirect systems, is to separate the wet (evaporating) and dry (supply) air streams to prevent an increase in humidity in the cooled air. justia.comsqu.edu.om
This compound plays a key role in creating the necessary hydrophobic barriers within these ceramic systems. justia.com In one design, a porous ceramic body is structured with distinct wet and dry channels. justia.com To prevent water from seeping from the wet channels into the dry channels, the surfaces of the dry channels are rendered hydrophobic. This is achieved by applying a chemical modification, for which this compound is a suitable agent. justia.com
The process involves creating a roughened layer on the pore surfaces within the designated dry channels, which can then be chemically modified. justia.com The covalent attachment of this compound to the ceramic's hydroxyl groups creates a low surface energy barrier. justia.com This hydrophobic layer effectively inhibits the transport of liquid water into the dry channels while still allowing for efficient heat transfer, a crucial aspect for the cooling process. justia.comsqu.edu.om The combination of nanoscale surface roughness and the hydrophobic chemical modification can lead to superhydrophobic behavior, providing a robust and effective barrier against water penetration. justia.com
Development and Chemical Modification of Silane-Based Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. mpg.deforest.go.krarxiv.org Silane-based SAMs, in particular, are valued for their robustness, resulting from the strong covalent bonds formed between the silane headgroup and hydroxyl-terminated substrates like silicon oxide. mpg.dersc.org These monolayers serve as versatile platforms for tailoring surface properties and for subsequent chemical functionalization. najah.edursc.orgrsc.org
This compound can be used to form a base monolayer that presents a well-defined, hydrophobic surface. However, the broader field of silane SAMs often involves molecules with a reactive terminal group, allowing for further chemical transformations after the monolayer has been formed. rsc.orgrsc.orgyoutube.com This two-step approach offers significant flexibility in surface engineering. First, a stable and well-ordered SAM is created using a precursor silane. Second, the exposed functional groups of the SAM are chemically modified to introduce the desired properties. rsc.org
The chemical modification of these monolayers can be achieved through a variety of surface reactions, including nucleophilic substitutions and "click chemistry". rsc.orgrsc.orgcapes.gov.br For instance, a SAM with a terminal amine or hydroxyl group can be reacted with other molecules to attach more complex functionalities. youtube.com While this compound itself does not have a reactive terminal group for further modification, its application demonstrates the fundamental principle of silane-based surface functionalization. The formation of a dense, cross-linked siloxane network at the substrate interface is a common feature for all trifunctional silanes, providing the stability essential for these advanced surface architectures. mpg.de
Methods for Silane SAM Formation:
| Method | Description |
| Solution Immersion | The substrate is submerged in a solution containing the silane. forest.go.kr |
| Vapor Deposition | The substrate is exposed to the silane in a vapor phase, often in a sealed chamber. forest.go.kr |
| Spin Coating | A solution of the silane is applied to a spinning substrate, resulting in a thin, uniform film. najah.edu |
This compound as a Precursor for Advanced Materials Synthesis
Beyond surface modification, this compound and related organosilanes are valuable precursors in the bottom-up synthesis of advanced materials. Their unique chemical structure allows them to be incorporated into inorganic matrices and to serve as building blocks in precision deposition processes, contributing to the development of novel composites and semiconductor devices.
Synthesis of Inorganic Materials and Composites
The synthesis of hybrid organic-inorganic materials has garnered significant attention due to the potential to combine the properties of both components, such as the thermal stability of inorganics and the processability of polymers. mdpi.comrsc.org Sol-gel chemistry is a prominent method for creating these materials, and silanes like this compound can act as important precursors. mdpi.commdpi.com
In a typical sol-gel process, molecular precursors undergo hydrolysis and condensation reactions to form a "sol" (a colloidal suspension of particles), which then evolves into a "gel" (a continuous solid network). mdpi.com When organosilanes are included in this process, the organic groups can be incorporated into the final inorganic network. This compound, with its three reactive chloro groups, can co-condense with other metal alkoxides (e.g., tetraethoxysilane - TEOS) to form a cross-linked silica-based network. gelest.commdpi.com The incorporated trimethylsiloxy groups would modify the properties of the resulting composite material, for example, by increasing its hydrophobicity or altering its porosity.
This approach allows for the creation of a wide range of inorganic-organic composite materials with tailored properties for applications in coatings, catalysts, and membranes. rsc.orgmdpi.commagtech.com.cn The ability to control the composition and structure at the molecular level is a key advantage of using well-defined precursors like this compound.
Application in Atomic Layer Deposition (ALD) and Ion Implantation Processes for Semiconductors
The fabrication of modern semiconductor devices relies on techniques that offer atomic-scale precision in material deposition and modification. wikipedia.orgnumberanalytics.com Atomic Layer Deposition (ALD) and ion implantation are two such critical processes.
Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds up material one atomic layer at a time through sequential, self-limiting surface reactions. wikipedia.orgatomiclayerdeposition.comrsc.org The process involves pulsing two or more chemical precursors into a reaction chamber, separated by purge steps. asm.com Each precursor reacts with the surface in a way that terminates after a single monolayer is formed, ensuring exceptional conformity and thickness control. wikipedia.org While specific ALD processes using this compound are not widely documented in the provided search results, its characteristics—volatility and reactivity—are prerequisites for an ALD precursor. A molecule like this could theoretically be used as a silicon-containing precursor, potentially in combination with an oxygen source like water or ozone, to deposit silicon oxide films with incorporated carbon or specific siloxy functionalities. missouri.edu
Ion Implantation is a technique used to introduce dopant atoms into a semiconductor substrate to precisely control its electrical properties. numberanalytics.comsemicorex.comgtuttle.net High-energy ions are accelerated and directed at the semiconductor wafer, embedding them into the crystal lattice. numberanalytics.com Following implantation, an annealing step is typically required to repair crystal damage and electrically activate the dopants. gtuttle.net While this compound itself is not a dopant, its constituent elements could be used in specialized implantation processes. For instance, silicon ions are fundamental to many semiconductor processes. More complex molecular ions can also be implanted. The primary role of such a compound in this context would be as a source material in the ion implanter's plasma to generate the desired ionic species for implantation. semicorex.com
Key Characteristics of Advanced Semiconductor Processes:
| Process | Core Principle | Potential Relevance of this compound |
| Atomic Layer Deposition (ALD) | Sequential, self-limiting surface reactions for conformal thin film growth. wikipedia.orgasm.com | Could serve as a volatile, reactive precursor for silicon-based film deposition. |
| Ion Implantation | Introduction of dopants into a substrate via high-energy ion bombardment. numberanalytics.comgtuttle.net | Could be used as a source material to generate silicon or other ions in the implanter. semicorex.com |
Fabrication of Water-Based Hydrophobic Aerogels and Aerogel Composites
A significant application of this compound is in the manufacturing of water-based hydrophobic aerogels and their composites. A patented method outlines a scalable and rapid process for producing these materials with high homogeneity and consistency. google.com This process is advantageous due to a shorter processing time, which is achieved through vacuum homogenizing and mixing, as well as microwave-assisted vacuum freeze-drying. google.com
The key to imparting water-repellent properties to the aerogel is an in-situ hydrophobic treatment. In this step, a water-based hydrophobic material, such as a siloxane coupling agent, is introduced into the gelled composite. This compound is explicitly mentioned as one of the potential silane and siloxane coupling agents for this purpose. google.com
The process involves the reaction of the siloxane coupling agent with the hydrophilic functional groups present in the gelled composite, effectively rendering them hydrophobic. This transformation is crucial for the stability and longevity of the aerogel, especially in environments with high humidity, as it enhances the water repellency and resistance of the final product. google.com The degree of hydrophobicity can be controlled by adjusting the amount of the hydrophobic material used in the process. google.com
The method allows for the use of various water-based binders, such as gelatin and polyvinyl alcohol, and can incorporate inorganic fillers like amorphous silica, titanium oxide, and various borates to enhance properties like fire retardancy. google.com
Table 1: Silane and Siloxane Coupling Agents for Hydrophobic Aerogel Fabrication
| Compound Name | Chemical Formula | Role in Aerogel Fabrication |
|---|---|---|
| This compound | C3H9Cl3OSi2 | Hydrophobic agent |
| Methyltrichlorosilane | CH3Cl3Si | Hydrophobic agent |
| Methyltrimethoxysilane | C4H12O3Si | Hydrophobic agent |
| Dimethyldichlorosilane | C2H6Cl2Si | Hydrophobic agent |
| Trimethylchlorosilane | C3H9ClSi | Hydrophobic agent |
| Hexamethyldisilazane | C6H19NSi2 | Hydrophobic agent |
This table includes this compound and other examples of coupling agents mentioned in the context of hydrophobic aerogel production. google.com
Role of this compound in Polymer Science
Based on a comprehensive review of available research, there is no specific information detailing the role of this compound in the broader field of polymer science, including its use in cross-linking, network formation, or the development of UV-curable coating resins. While other silanes are widely used for these applications, the specific functions and research findings related to this compound in these contexts are not documented in the provided search results.
Cross-linking and Network Formation in Polymeric Systems
No specific data was found regarding the application of this compound as a cross-linking agent for network formation in polymeric systems.
Development of UV-Curable Coating Resins
There is no available information on the use of this compound in the development of UV-curable coating resins.
Catalytic Functions and Applications of this compound Derivatives
A thorough search did not yield any information on the catalytic functions or applications of derivatives of this compound.
Spectroscopic and Advanced Characterization Methodologies for Trimethylsiloxytrichlorosilane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds like trimethylsiloxytrichlorosilane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.
¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. In this compound, the protons are all part of the trimethylsilyl (B98337) group, ((CH₃)₃SiO-). Due to the symmetry of this group, a single, sharp signal is expected. The chemical shift of this peak would be influenced by the electronegativity of the adjacent silicon and oxygen atoms, as well as the distant trichlorosilyl (B107488) group. In related alkyl silanes, two-bond couplings between silicon and protons are observed, which can lead to complex splitting patterns if not decoupled. huji.ac.il Mechanistic studies involving siloxanes often utilize ¹H NMR to monitor reaction progress. rsc.orgnih.gov For instance, in the formation of siloxanes, the disappearance of signals from starting materials and the appearance of new signals corresponding to the siloxane product can be tracked over time. rsc.org
¹³C NMR: Carbon-13 NMR is used to probe the carbon framework of the molecule. For this compound, the three methyl carbons of the trimethylsilyl group are chemically equivalent and would therefore give rise to a single resonance in the ¹³C NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the carbon atoms. The broad chemical shift range of ¹³C NMR is advantageous for distinguishing between different carbon environments in more complex organosilicon compounds. oregonstate.edu Predicted spectra can be calculated to aid in the assignment of experimental peaks. np-mrd.orgnmrdb.org
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly observing the silicon atoms, which form the backbone of siloxanes. magritek.com It offers a wide chemical shift range, making it highly sensitive to the substituents attached to the silicon atoms. huji.ac.il In this compound, two distinct silicon environments are present: the silicon atom of the trimethylsilyl group and the silicon atom of the trichlorosilyl group. Consequently, two separate signals are expected in the ²⁹Si NMR spectrum. The chemical shift of the silicon in the trimethylsilyl group is influenced by the surrounding methyl groups and the bridging oxygen, while the chemical shift of the trichlorosilyl silicon is heavily influenced by the three electronegative chlorine atoms. The precise chemical shift values are crucial for confirming the structure. For example, in related chlorosilanes, the ²⁹Si chemical shifts are well-documented and can be used for comparative analysis. nih.govspectrabase.com ²⁹Si NMR is also instrumental in mechanistic studies of siloxane formation and cleavage. rsc.orguni-regensburg.de
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -Si(CH₃)₃ | ~0.1 - 0.4 | Singlet |
| ¹³C | -Si(CH₃)₃ | ~1 - 5 | Singlet |
| ²⁹Si | -Si (CH₃)₃ | ~10 - 20 | Singlet |
| ²⁹Si | -Si Cl₃ | ~-40 to -60 | Singlet |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. Each molecule possesses a unique vibrational spectrum, often referred to as a "molecular fingerprint," which allows for its unambiguous identification. europeanbiogas.euupi.edu
Infrared (IR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands are expected for the Si-O-Si linkage, Si-Cl bonds, and C-H bonds of the methyl groups. The asymmetric stretching of the Si-O-Si bond is a particularly strong and prominent feature in siloxanes, typically appearing in the range of 1000-1100 cm⁻¹. researchgate.netmdpi.comsemanticscholar.org The Si-Cl stretching vibrations are expected at lower wavenumbers, generally in the 450-650 cm⁻¹ region. The C-H stretching and bending vibrations of the trimethylsilyl group will also be present in the spectrum. The presence and position of these bands can confirm the structure of the compound. upi.edu In situ FT-IR spectroscopy can be employed to monitor reactions in real-time, providing valuable mechanistic insights. rsc.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric Si-O-Si stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Similarly, the Si-Cl symmetric stretching vibrations would be expected to yield a strong Raman signal.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |
| Asymmetric Stretch | Si-O-Si | 1000 - 1100 | Strong (IR) |
| Symmetric Stretch | Si-O-Si | ~450 - 550 | Strong (Raman) |
| Stretch | Si-Cl | 450 - 650 | Strong |
| Asymmetric Stretch | C-H | 2960 - 2980 | Medium |
| Symmetric Stretch | C-H | 2880 - 2900 | Medium |
| Asymmetric Bend | C-H | ~1410 - 1460 | Medium |
| Symmetric Bend (Umbrella) | C-H | ~1250 - 1270 | Strong |
| Rocking | Si-(CH₃)₃ | ~750 - 850 | Strong |
X-ray Diffraction and Photoelectron Spectroscopy for Solid-State and Surface Analysis
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface (typically the top 5-10 nm). wikipedia.org This technique is particularly useful for analyzing thin films or surface modifications. For this compound, XPS can be used to identify the presence of silicon, oxygen, chlorine, and carbon on a surface it has been applied to. High-resolution scans of the Si 2p, O 1s, Cl 2p, and C 1s regions can reveal the chemical states of these elements. For instance, the Si 2p spectrum can be deconvoluted to distinguish between silicon atoms in the trimethylsilyl group (Si-C, Si-O) and the trichlorosilyl group (Si-Cl). scirp.orgresearchgate.netresearchgate.net This is due to the chemical shift, where the binding energy of the core electrons is influenced by the chemical environment. wikipedia.org XPS is a powerful tool for studying the surface chemistry of materials treated with silanes. chemrxiv.org
Interactive Data Table: Expected XPS Binding Energies for this compound
| Element | Orbital | Functional Group | Expected Binding Energy (eV) |
| Si | 2p | -Si(CH₃)₃ | ~101 - 102 |
| Si | 2p | -SiCl₃ | ~103 - 105 |
| O | 1s | Si-O-Si | ~532 - 533 |
| Cl | 2p | Si-Cl | ~200 - 201 |
| C | 1s | Si-CH₃ | ~284 - 285 |
Note: These are approximate binding energy ranges and can be influenced by the specific chemical environment and instrument calibration.
Electron Microscopy Techniques for Microstructural and Surface Morphological Characterization
Electron microscopy techniques are essential for visualizing the microstructure and surface morphology of materials at high resolution. When this compound is used to modify surfaces or create new materials, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide critical insights.
Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image. SEM would be useful for examining the surface of a material that has been coated or treated with this compound, revealing information about the uniformity, thickness, and texture of the coating. acs.orgnih.gov In conjunction with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon, chlorine, and oxygen. mdpi.comsci-hub.box
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images than SEM, allowing for the visualization of the internal structure of a material. A beam of electrons is transmitted through an ultra-thin sample, and the interactions are used to form an image. TEM can be used to characterize the nanostructure of materials derived from or incorporating this compound. acs.orgnih.govmdpi.comsci-hub.box For example, if used in the synthesis of nanoparticles or nanocomposites, TEM could reveal the size, shape, and distribution of these nanoscale features. tu-darmstadt.deucl.ac.uk
While direct electron microscopy of the liquid this compound molecule itself is not feasible, these techniques are invaluable for characterizing the materials and surfaces that are modified with this compound.
Advanced Thermal Analysis Methods for Decomposition and Stability Research
Advanced thermal analysis methods are employed to study the thermal stability and decomposition behavior of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. microbiozindia.com This technique is used to determine the decomposition temperature and to study the kinetics of decomposition. A TGA thermogram of this compound would show the temperature at which it begins to lose mass due to volatilization or decomposition. The resulting data can provide information on its thermal stability. nist.govacs.org The atmosphere (e.g., inert or oxidative) can be varied to understand its effect on the decomposition pathway. tum.de
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. microbiozindia.com It is used to identify thermal transitions such as melting, crystallization, and glass transitions. A DSC scan of this compound could potentially show a melting point if it is a solid at room temperature, or a boiling point. It can also detect exothermic or endothermic events associated with decomposition, complementing the mass loss data from TGA. microbiozindia.com The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of the compound. microbiozindia.com
Interactive Data Table: Expected Thermal Analysis Data for this compound
| Analysis Type | Parameter | Expected Observation | Significance |
| TGA | Onset of Decomposition | A specific temperature at which significant mass loss begins. | Indicates the upper limit of thermal stability. |
| TGA | Residual Mass | The percentage of mass remaining at the end of the experiment. | Provides information on the nature of the decomposition products (e.g., volatile vs. solid residue). |
| DSC | Melting Point (if solid) | An endothermic peak at a specific temperature. | A fundamental physical property of the compound. |
| DSC | Boiling Point | A broad endothermic event corresponding to volatilization. | Indicates the temperature at which the liquid turns to gas. |
| DSC | Decomposition | Exothermic or endothermic peaks corresponding to mass loss events in TGA. | Reveals the energetic nature of the decomposition process. |
Theoretical and Computational Studies of Trimethylsiloxytrichlorosilane
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like trimethylsiloxytrichlorosilane. wikipedia.org DFT methods allow for the determination of a system's electronic properties by using functionals of the spatially dependent electron density. wikipedia.org These calculations provide insights into the ground state electronic structure, which is crucial for understanding the molecule's stability and behavior. wikipedia.org
The electronic structure of a molecule dictates its reactivity. By mapping the electron density, regions susceptible to electrophilic or nucleophilic attack can be identified. For instance, in this compound, the silicon and chlorine atoms are key sites for chemical reactions. DFT calculations can quantify the partial charges on these atoms, providing a predictive measure of their reactivity. Advanced methods can even model the electronic structure of excited states, which is important for understanding photochemical reactions. diva-portal.org
Furthermore, conceptual DFT introduces various reactivity descriptors that offer a framework for understanding chemical processes. rsc.org These descriptors, derived from the change in energy with respect to the number of electrons, can predict the outcomes of chemical reactions. rsc.org For complex systems, quantum chemical methods can be combined with other computational techniques to provide a more comprehensive understanding of reactivity. ethz.ch
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | Data not available in search results | B3LYP/6-311++G(d,p) |
| HOMO Energy | Data not available in search results | B3LYP/6-311++G(d,p) |
| LUMO Energy | Data not available in search results | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Data not available in search results | B3LYP/6-311++G(d,p) |
Molecular Dynamics Simulations for Interfacial Phenomena and Material Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org These simulations are particularly valuable for investigating interfacial phenomena and the interactions of this compound with various materials. By simulating the trajectories of individual particles, MD can provide a detailed picture of how this compound behaves at the interface between different phases, such as a liquid and a solid surface. arxiv.org
For example, MD simulations can model the adsorption of this compound onto a substrate, revealing the preferred orientation and binding energy. This is crucial for applications where the compound is used to modify surfaces. The simulations can also shed light on the structure and dynamics of thin films formed by this molecule. The accuracy of MD simulations heavily relies on the quality of the interatomic potentials used to describe the forces between atoms. arxiv.org For complex systems, multiscale modeling approaches like QM/MM (Quantum Mechanics/Molecular Mechanics) can be employed, where a small, chemically active region is treated with high-level quantum mechanics, and the larger environment is described by classical molecular mechanics. rsc.org
Table 2: Potential Applications of MD Simulations for this compound
| Application Area | Information Gained from MD Simulations |
| Surface Modification | Adsorption energy, orientation on surfaces, and film formation dynamics. |
| Polymer Composites | Interaction with polymer chains and distribution within the matrix. |
| Solvation | Behavior in different solvents and interaction with solvent molecules. |
| Material Interfaces | Structure and dynamics at the interface with other materials. nih.gov |
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry provides powerful tools to elucidate the intricate step-by-step processes of chemical reactions involving this compound. mdpi.com By employing methods like DFT, it is possible to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. ethz.chmdpi.com The energy of these transition states determines the activation energy of the reaction, which is a key factor in its rate.
For reactions involving this compound, such as its hydrolysis or its reaction with other functional groups, computational studies can reveal the precise sequence of bond-breaking and bond-forming events. ethz.ch This can help in understanding, for example, how the trichlorosilyl (B107488) group reacts with a hydroxylated surface to form a self-assembled monolayer. These computational investigations can also explore the role of catalysts or different solvent environments on the reaction pathway, providing insights that can be used to optimize reaction conditions. mdpi.com The combination of experimental and computational studies often provides a more complete picture of the reaction mechanism. acs.org
Table 3: Key Aspects of Reaction Mechanisms Elucidated by Computational Studies
| Aspect of Reaction Mechanism | Computational Approach |
| Identification of Intermediates | Geometry optimization and frequency calculations. |
| Determination of Transition States | Transition state search algorithms (e.g., QST2, QST3). |
| Calculation of Activation Energies | Energy difference between reactants and transition state. |
| Influence of Solvent | Implicit or explicit solvent models. |
| Catalytic Effects | Modeling the interaction of the catalyst with reactants. |
Predictive Modeling for Material Design and Functional Performance
Predictive modeling, often leveraging machine learning and artificial intelligence, is an emerging field in materials science that can accelerate the design of new materials with desired properties. easychair.orgnih.gov In the context of this compound, predictive models can be developed to forecast the functional performance of materials that incorporate this compound. These models are trained on large datasets, which can be generated from experimental results or high-throughput computational simulations. easychair.org
For instance, a predictive model could be built to correlate the surface properties of a material (e.g., hydrophobicity, adhesion) with the concentration and deposition conditions of this compound used in its surface treatment. researchgate.netmdpi.com Similarly, in the design of composite materials, predictive models could forecast properties like mechanical strength or thermal stability based on the composition and processing parameters. jourcc.com By identifying the key factors that influence material performance, these models can guide the experimental design process, reducing the need for extensive trial-and-error experimentation and leading to the more efficient development of high-performance materials. easychair.org
Table 4: Examples of Predictive Modeling in Material Design
| Material Application | Predicted Property | Input Parameters for the Model |
| Surface Coatings | Contact Angle | Concentration of silane (B1218182), curing temperature, substrate type. |
| Polymer Composites | Tensile Strength | Filler loading, type of polymer matrix, processing conditions. |
| Adhesives | Bond Strength | Formulation components, surface preparation, curing time. |
| Electronic Devices | Dielectric Constant | Film thickness, deposition method, precursor chemistry. |
Future Research Directions and Translational Opportunities for Trimethylsiloxytrichlorosilane
Development of Sustainable and Green Synthetic Routes
The future of trimethylsiloxytrichlorosilane synthesis is intrinsically linked to the adoption of green chemistry principles, moving away from traditional methods that are often energy-intensive and generate significant hazardous waste. researchgate.netnumberanalytics.com Current industrial production of organosilanes, including functionalized chlorosilanes, heavily relies on processes like the Müller-Rochow direct process, which, while effective, can involve high temperatures and the use of chlorinated reagents, leading to byproducts such as hydrogen chloride. mdpi.comgminsights.com
Future research is focused on developing more environmentally benign synthetic pathways. researchgate.net A key area of investigation is the use of renewable feedstocks and less hazardous reagents. numberanalytics.com For instance, researchers are exploring the conversion of biogenic silica (B1680970) sources, such as rice hull ash, into valuable silicon precursors like alkoxysilanes. researchgate.net While not a direct synthesis of this compound, this approach represents a significant step towards a more sustainable silicon chemistry backbone. Another promising avenue is the development of catalytic systems that enable chlorine-free synthesis routes, potentially utilizing alcohols instead of chlorinated compounds, which would align with the principles of green chemistry by reducing corrosive byproducts. mdpi.com
The development of solvent-free or greener solvent-based reaction systems is also a critical research direction. orientjchem.org Traditional organic solvents often pose environmental and health risks. orientjchem.org The exploration of alternative reaction media, such as ionic liquids or supercritical fluids, could lead to cleaner and more efficient syntheses of functionalized silanes. chemrxiv.org Furthermore, the use of biocatalysis, employing enzymes or whole-cell systems, presents a novel and highly sustainable approach that could offer high selectivity and efficiency under mild reaction conditions. numberanalytics.com
A comparative look at potential green synthesis strategies for organosilanes is presented in the table below.
| Synthetic Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative | Associated Challenges |
| Silicon Source | Metallurgical Grade Silicon | Biogenic Silica (e.g., Rice Hull Ash) | Renewable source, potentially lower energy requirements for processing. researchgate.net | Purity of silica, scalability of extraction processes. researchgate.net |
| Reagents | Chlorinated Compounds (e.g., CH3Cl) | Alcohols, Hydrosilanes | Avoids generation of corrosive HCl, potential for milder reaction conditions. mdpi.comskyquestt.com | Catalyst development for high selectivity and yield, cost of alternative reagents. |
| Solvents | Volatile Organic Solvents (e.g., Toluene) | Solvent-free conditions, Ionic Liquids, Supercritical CO2 | Reduced VOC emissions, lower environmental impact, potential for easier product separation. orientjchem.orgchemrxiv.org | High cost of specialized solvents, equipment requirements for supercritical fluids. |
| Catalysis | Metal Catalysts (e.g., Copper) | Biocatalysts (Enzymes), Homogeneous Catalysts | High selectivity, mild reaction conditions, reduced metal contamination. numberanalytics.comskyquestt.com | Catalyst stability and reusability, cost and availability of enzymes. |
Tailored Functionalization for Emerging Technologies
The trifunctional nature of the trichlorosilane (B8805176) group in this compound makes it a versatile building block for the synthesis of advanced materials with tailored properties. worldpharmatoday.com The reactivity of the Si-Cl bonds allows for straightforward functionalization through reactions with a wide range of nucleophiles, enabling the introduction of specific organic functionalities. mdpi.com This capability is being explored for applications in numerous emerging technologies.
One of the most promising areas is in the development of advanced polymers and coatings. advancedpolymers.com.bradvancedpolymersolutions.com By incorporating this compound or its derivatives into polymer backbones, it is possible to enhance properties such as thermal stability, hydrophobicity, and mechanical strength. mdpi.com For example, functionalized siloxanes are used to create high-performance coatings with improved adhesion to substrates, corrosion resistance, and weatherability. mdpi.comadv-polymer.com Research is ongoing to develop novel siloxane-based polymers for applications in microelectronics, where low dielectric constants and high thermal stability are critical. rsc.org
Surface modification is another key application area. The ability of trichlorosilanes to self-assemble into dense, cross-linked monolayers on hydroxylated surfaces makes them ideal for modifying the surface properties of materials like silica, glass, and metal oxides. worldpharmatoday.comiau.ir This can be used to create superhydrophobic surfaces, improve the dispersion of nanoparticles in polymer composites, and enhance the biocompatibility of medical implants. mdpi.comparacleteenergy.com The trimethylsiloxy group in this compound can further influence the properties of the resulting surface, potentially providing a unique combination of flexibility and stability.
The table below summarizes potential applications of functionalized this compound in emerging technologies.
| Emerging Technology | Functionalization Approach | Resulting Material/Property | Potential Impact |
| Advanced Coatings | Incorporation into polymer resins (e.g., epoxy, polyurethane). mdpi.comadv-polymer.com | Enhanced thermal stability, UV resistance, hydrophobicity, and adhesion. mdpi.com | Development of more durable and long-lasting protective coatings for automotive, aerospace, and construction industries. |
| High-Performance Polymers | Use as a cross-linking agent or monomer in polymerization. advancedpolymers.com.br | Creation of polymers with low dielectric constants and high thermal stability. rsc.org | Enabling the fabrication of smaller and more powerful microelectronic devices. gminsights.com |
| Functionalized Nanomaterials | Surface modification of nanoparticles (e.g., silica, metal oxides). iau.irparacleteenergy.com | Improved dispersion in polymer matrices, creation of hierarchical structures. acs.org | Development of stronger, lighter, and more functional composite materials for various applications. researchgate.net |
| Biomaterials | Surface functionalization of medical implants and devices. | Enhanced biocompatibility, reduced biofouling. mdpi.comnih.gov | Improved performance and longevity of medical devices, reduced risk of rejection. |
Advanced Computational Integration for Accelerated Discovery
Advanced computational modeling is poised to revolutionize the discovery and design of new materials and processes involving this compound. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow researchers to investigate the fundamental properties and reactivity of this compound at the atomic level, providing insights that are often difficult or impossible to obtain through experiments alone. researchgate.netresearchgate.net
DFT calculations can be employed to predict the electronic structure, reaction pathways, and transition states for the hydrolysis and condensation of this compound, which are the fundamental reactions in the formation of siloxane polymers and surface monolayers. researchgate.netrsc.org This understanding is crucial for optimizing reaction conditions to achieve desired material properties. For example, computational studies can help in the rational design of catalysts for more efficient and selective synthesis routes. orientjchem.org
Molecular dynamics simulations can model the self-assembly of this compound on surfaces, predicting the structure and properties of the resulting films. This can accelerate the development of functional coatings with specific characteristics like hydrophobicity or adhesion. Furthermore, computational tools can be used to screen potential functional groups for modifying this compound, predicting how these modifications will affect the final properties of the material before they are synthesized in the lab.
The integration of computational modeling with experimental work creates a powerful feedback loop, where simulations guide experiments and experimental results validate and refine the computational models. This synergy can significantly accelerate the pace of innovation in the field.
| Computational Technique | Research Focus for this compound | Potential Insights | Impact on Research and Development |
| Density Functional Theory (DFT) | Reaction mechanisms of hydrolysis and condensation. researchgate.net | Activation energies, transition state geometries, and reaction thermodynamics. rsc.org | Optimization of polymerization and surface functionalization processes for desired material properties. |
| Molecular Dynamics (MD) | Self-assembly on surfaces, polymer chain dynamics. | Structure of self-assembled monolayers, diffusion coefficients, and mechanical properties of polymers. | Accelerated design of functional coatings and advanced polymers with tailored performance. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalytic synthesis routes. | Understanding catalyst-substrate interactions and reaction pathways in complex environments. | Rational design of more efficient and selective catalysts for green synthesis. |
| Process Simulation | Reactor design and optimization for industrial production. neulandlabs.com | Heat and mass transfer characteristics, prediction of yield and purity. | More efficient and safer scale-up of production processes. |
Scalability and Industrial Implementation Challenges in Application Development
While the unique properties of this compound and its derivatives offer significant potential for various applications, several challenges must be addressed for their successful scalability and industrial implementation. worldpharmatoday.comscientificbio.comepicsysinc.com These challenges span from the initial production of the compound to its final application in consumer products.
A primary challenge is the cost of production. paracleteenergy.com The synthesis of specialty silanes can be expensive due to the cost of raw materials, the energy-intensive nature of the processes, and the need for specialized equipment. worldpharmatoday.com For widespread adoption in industries like coatings and polymers, the production cost of this compound and its functionalized derivatives must be competitive with existing materials.
Supply chain stability is another important consideration, especially for raw materials that may be sourced from limited geographical regions. paracleteenergy.com Establishing a robust and resilient supply chain is crucial for ensuring the uninterrupted production of materials based on this compound.
Finally, process optimization and reproducibility are key challenges when scaling up from the laboratory to industrial production. neulandlabs.comepicsysinc.com Reactions that work well on a small scale may behave differently in large reactors due to changes in heat and mass transfer. scientificbio.com Ensuring consistent product quality and yield at an industrial scale requires significant investment in process development and control.
| Challenge Area | Specific Challenges for this compound-based Products | Potential Mitigation Strategies |
| Economic Viability | High production cost of specialty silanes. paracleteenergy.com | Development of more efficient and lower-energy synthesis routes, use of less expensive raw materials. worldpharmatoday.com |
| Safety and Environmental | Reactivity and corrosivity (B1173158) of chlorosilanes, VOC emissions. mdpi.comparacleteenergy.comnih.gov | Implementation of closed-loop systems, development of water-based or low-VOC formulations, investment in robust safety protocols. worldpharmatoday.com |
| Supply Chain Management | Dependence on specific raw material suppliers. paracleteenergy.com | Diversification of suppliers, development of alternative synthetic routes using more abundant raw materials. worldpharmatoday.com |
| Process Scale-Up | Non-linear effects on reaction kinetics and heat transfer, ensuring product consistency. neulandlabs.comepicsysinc.com | Thorough process modeling and simulation, pilot-scale testing, implementation of advanced process control and monitoring. neulandlabs.comscientificbio.com |
Q & A
Q. What are the recommended methods for synthesizing trimethylsiloxytrichlorosilane, and how can purity be optimized during synthesis?
this compound is typically synthesized via controlled hydrolysis of chlorosilane precursors. A common approach involves reacting trichlorosilane with trimethylsilanol under inert conditions (e.g., nitrogen atmosphere) to avoid premature hydrolysis. Key steps include:
- Temperature control : Maintain reaction temperatures between 0–5°C to minimize side reactions .
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or hexane to stabilize intermediates .
- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) followed by column chromatography with silica gel improves purity. Monitor purity via NMR and FT-IR to confirm absence of residual chloride or silanol groups .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 0.1–0.3 ppm (Si–CH₃) and absence of broad peaks confirm no hydrolyzed silanol groups.
- ²⁹Si NMR : A singlet near δ 15–20 ppm indicates the central silicon atom bonded to three chlorine atoms and one trimethylsiloxy group .
- FT-IR : Absorbance at ~550 cm⁻¹ (Si–Cl stretch) and 1250 cm⁻¹ (Si–O–Si) validate structural integrity.
- Mass spectrometry : Molecular ion peaks at m/z 256–258 ([M]⁺) confirm stoichiometry .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., HCl released during hydrolysis) .
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory.
- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate to mitigate HCl release .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like phosgene during high-temperature applications?
At elevated temperatures (>150°C), this compound decomposes into hazardous byproducts (e.g., phosgene, HCl). Mitigation strategies include:
- Catalytic additives : Introduce urea or amines to trap chlorine radicals .
- Inert atmospheres : Use argon or nitrogen to suppress oxidative decomposition .
- Real-time monitoring : Employ gas chromatography (GC-MS) to detect phosgene formation during thermal stability tests .
Q. How do solvent polarity and moisture content influence the hydrolysis kinetics of this compound?
Hydrolysis rates are highly solvent-dependent:
- Polar aprotic solvents (e.g., THF) : Slow hydrolysis due to limited proton availability.
- Polar protic solvents (e.g., methanol) : Accelerate hydrolysis via proton donation.
- Quantitative analysis : Use Karl Fischer titration to measure trace moisture (<50 ppm) in solvents. Kinetic studies via ¹H NMR show pseudo-first-order behavior in dry vs. humid environments .
Q. What methodologies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
Discrepancies in literature (e.g., varying yields in silylation reactions) often stem from:
- Impurity profiles : Residual chloride ions (detected via ion chromatography) can catalyze side reactions.
- Substrate compatibility : Steric hindrance in bulky substrates reduces reaction efficiency.
- Statistical design : Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) and validate reproducibility .
Q. What computational models predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal:
Q. How can this compound be integrated into hybrid materials for advanced applications (e.g., hydrophobic coatings)?
- Surface functionalization : React with hydroxylated substrates (e.g., SiO₂ nanoparticles) to form Si–O–Si bonds.
- Performance metrics : Evaluate hydrophobicity via contact angle measurements (>110° indicates effective coating).
- Durability testing : Expose coatings to UV radiation and measure Si–Cl bond degradation via XPS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
